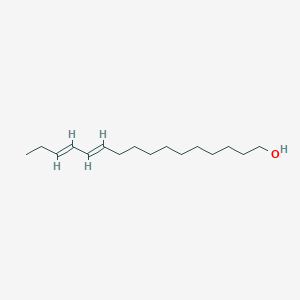
(E,E)-11,13-HEXADECADIEN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,13-Hexadecadien-1-ol, (11Z,13Z)-: is a long-chain fatty alcohol with the molecular formula C16H30O. It is characterized by the presence of two double bonds at the 11th and 13th positions in the carbon chain, both in the Z-configuration. This compound is known for its role as an insect sex pheromone, particularly attractive to male navel orangeworm moths (Amyeloistransitella) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11,13-Hexadecadien-1-ol, (11Z,13Z)- can be achieved through various synthetic routes. One common method involves the use of a Wittig reaction to form the double bonds at the desired positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to yield the desired diene alcohol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds such as 11,13-Hexadecadienal, which can then be reduced to the corresponding alcohol. The overall yield of the process can vary, but efficient methods have been developed to achieve satisfactory yields .
Analyse Chemischer Reaktionen
Types of Reactions: 11,13-Hexadecadien-1-ol, (11Z,13Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be hydrogenated to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: 11,13-Hexadecadienal or 11,13-Hexadecadienoic acid.
Reduction: 11,13-Hexadecanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
11,13-Hexadecadien-1-ol, (11Z,13Z)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as an insect pheromone, aiding in the study of insect behavior and pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pheromone-based pest control products.
Wirkmechanismus
The mechanism of action of 11,13-Hexadecadien-1-ol, (11Z,13Z)- primarily involves its role as a pheromone. It binds to specific receptors in the antennae of male navel orangeworm moths, triggering a behavioral response that leads to attraction. The molecular targets are olfactory receptors, and the pathways involved include signal transduction mechanisms that result in the moth’s attraction to the source of the pheromone .
Vergleich Mit ähnlichen Verbindungen
11,13-Hexadecadienal: An aldehyde derivative with similar double bond positions.
11,13-Hexadecadienoic acid: A carboxylic acid derivative.
11,13-Hexadecanol: A saturated alcohol derivative.
Uniqueness: 11,13-Hexadecadien-1-ol, (11Z,13Z)- is unique due to its specific double bond configuration and its role as an insect pheromone. Its ability to attract specific insect species makes it valuable for research and practical applications in pest control .
Eigenschaften
CAS-Nummer |
98010-23-2 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
(11E,13E)-hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+ |
InChI-Schlüssel |
GKFQVSXEEVMHMA-VNKDHWASSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
Isomerische SMILES |
CC/C=C/C=C/CCCCCCCCCCO |
Kanonische SMILES |
CCC=CC=CCCCCCCCCCCO |
Key on ui other cas no. |
71720-83-7 |
Reinheit |
≥95% |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















